

# Application Notes and Protocols: N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                       |
|----------------|-------------------------------------------------------|
|                | <i>N</i> -(4-Amino-2-phenoxyphenyl)methanesulfonamide |
| Compound Name: | <i>de</i>                                             |
| Cat. No.:      | B139960                                               |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**, a key intermediate in the discovery and development of novel therapeutics. This document details its synthesis, chemical properties, and applications as a versatile scaffold for synthesizing targeted anticancer agents and selective enzyme inhibitors. Detailed experimental protocols for its synthesis, conjugation, and biological evaluation are provided to facilitate its use in drug discovery programs.

## Chemical Properties and Data

**N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**, also known as H-Nim, is a derivative of the selective COX-2 inhibitor Nimesulide. The presence of a primary aromatic amine group provides a crucial reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry.

| Property          | Value                                                                                                                               | Reference                      |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|--------------------------------|
| Molecular Formula | C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> S                                                                     | --INVALID-LINK--               |
| Molecular Weight  | 278.33 g/mol                                                                                                                        | --INVALID-LINK--               |
| CAS Number        | 51765-60-7                                                                                                                          | --INVALID-LINK--               |
| Melting Point     | 167-169 °C                                                                                                                          | ChemicalBook                   |
| LogP              | ~1.2 (estimated for amino derivative)                                                                                               | --INVALID-LINK--               |
| Solubility        | Slightly soluble in Chloroform and Methanol. The amino group enhances aqueous solubility compared to its nitro analog (Nimesulide). | ChemicalBook, --INVALID-LINK-- |

## Applications in Drug Discovery

### Intermediate for Targeted Anticancer Agents: The Case of CA102N

**N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** is a pivotal intermediate in the synthesis of the anticancer drug conjugate CA102N.<sup>[1][2]</sup> In this application, the primary amine of the molecule is covalently linked to hyaluronic acid (HA). This conjugation strategy leverages the overexpression of the CD44 receptor on the surface of many cancer cells. HA, a natural ligand for CD44, guides the drug conjugate to the tumor site, thereby enhancing its therapeutic efficacy and reducing off-target toxicity.<sup>[1][2]</sup> CA102N has shown promise in preclinical studies for colorectal cancer by interfering with the PI3K/Akt/mTOR signaling pathway.<sup>[2]</sup>

## Scaffold for Selective COX-2 Inhibitors

As a derivative of Nimesulide, **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** retains the core pharmacophore for cyclooxygenase-2 (COX-2) inhibition. The amino group allows for the generation of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. For instance, N-acetyl derivatives have shown improved COX-2 inhibition over COX-1.

| Compound                                              | Target | IC <sub>50</sub> (μM)         |
|-------------------------------------------------------|--------|-------------------------------|
| N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (H-Nim) | COX-2  | Varies (derivative dependent) |
| N-acetyl derivative                                   | COX-2  | 0.8                           |
| N-acetyl derivative                                   | COX-1  | 15                            |
| Celecoxib (Reference)                                 | COX-2  | 0.04 - 6.8                    |
| Celecoxib (Reference)                                 | COX-1  | >82                           |

## Versatile Intermediate for Kinase Inhibitor Synthesis

The 4-amino-2-phenoxyphenyl scaffold is a recurring motif in a variety of kinase inhibitors. The primary amine serves as a convenient point for chemical elaboration to introduce functionalities that can interact with the hinge region, solvent front, or other key features of the ATP-binding pocket of kinases. While specific examples directly utilizing **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** for a broad range of kinase inhibitors are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitor scaffolds suggests its high potential in this area.<sup>[2][3][4][5][6][7][8]</sup> Medicinal chemists can leverage this intermediate to rapidly synthesize libraries of compounds for screening against various kinase targets implicated in cancer and other diseases.

## Experimental Protocols

### Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide from Nimesulide

This protocol describes the reduction of the nitro group of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) to the corresponding amine.

#### Materials:

- N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)
- Iron powder (Fe)

- Glacial acetic acid
- Water
- Toluene
- Ammonium hydroxide (NH<sub>4</sub>OH)
- Round bottom flask
- Stirrer/hotplate
- Condenser
- Filtration apparatus
- Separatory funnel

**Procedure:**

- Set up a round bottom flask with a stirrer and a condenser.
- To a stirred mixture of water (7.0 ml), add iron powder (1.2 g, 21.4 mmol) and glacial acetic acid (0.30 ml, 5.4 mmol).
- Heat the mixture to 90-95 °C.
- Slowly add N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (1.0 g, 3.24 mmol) to the heated mixture.
- Continue stirring at 90-95 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, make the reaction mixture alkaline by adding ammonium hydroxide.
- Filter the hot solution to remove the iron salts.
- Wash the residue with hot water.

- Extract the aqueous filtrate with toluene.
- Combine the organic extracts and wash with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**. The product can be further purified by recrystallization if necessary.

## Conjugation to Hyaluronic Acid via EDC/NHS Coupling (for CA102N Synthesis)

This protocol outlines the general procedure for conjugating an amine-containing compound, such as **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**, to the carboxylic acid groups of hyaluronic acid using carbodiimide chemistry.

### Materials:

- Hyaluronic acid (HA)
- **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- MES buffer (0.1 M, pH 5.5-6.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Dialysis tubing (MWCO appropriate for HA)
- Stir plate and stir bar
- pH meter

### Procedure:

- Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v).
- Add EDC and NHS to the HA solution. A common molar ratio is HA carboxyl groups:EDC:NHS of 1:2:2. Stir for 30 minutes at room temperature to activate the carboxyl groups.
- Dissolve **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** in a minimal amount of a suitable co-solvent (e.g., DMSO) and add it to the activated HA solution.
- Allow the reaction to proceed overnight at room temperature with continuous stirring.
- Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 2-3 days with several buffer changes to remove unreacted reagents.
- Lyophilize the dialyzed solution to obtain the purified HA-drug conjugate (CA102N).
- Characterize the conjugate using techniques such as  $^1\text{H}$  NMR and UV-Vis spectroscopy to determine the degree of substitution.

## In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** and its derivatives using a commercially available colorimetric or fluorometric inhibitor screening kit.

### Materials:

- COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich)
- **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** (and derivatives)
- DMSO (for dissolving compounds)
- 96-well microplate
- Microplate reader (colorimetric or fluorometric)
- Reference COX-2 inhibitor (e.g., Celecoxib)

**Procedure:**

- Reagent Preparation: Prepare all reagents as per the instructions provided with the inhibitor screening kit. This typically includes assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.
- Compound Preparation: Prepare a stock solution of the test compound (and reference inhibitor) in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of desired test concentrations.
- Assay Protocol: a. To the wells of a 96-well plate, add the assay buffer. b. Add the test compound solutions at various concentrations to the sample wells. c. Add a known selective COX-2 inhibitor as a positive control. d. Add the vehicle (DMSO and buffer) as a negative control. e. Add the human recombinant COX-2 enzyme to all wells except the background control. f. Incubate the plate according to the kit's instructions (e.g., 10-15 minutes at 37°C) to allow the inhibitor to bind to the enzyme. g. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. h. Incubate for the specified time (e.g., 2 minutes at 37°C). i. Stop the reaction by adding a stop solution (e.g., stannous chloride). j. Add the detection reagent and measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
- Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** and its derivatives.

[Click to download full resolution via product page](#)

Caption: Simplified COX-2 signaling pathway and the inhibitory action of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**.



[Click to download full resolution via product page](#)

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by the drug conjugate CA102N.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [m.youtube.com](https://m.youtube.com) [m.youtube.com]
- 2. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rigid Scaffolds Are Promising for Designing Macroyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139960#n-4-amino-2-phenoxyphenyl-methanesulfonamide-as-an-intermediate-in-drug-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)